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Compound Name: 3',5'-Dideoxythymidine
CAS No.: 29108-89-2
Cat. No.: B1256559
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Executive Summary

3',5'-Dideoxythymidine (3',5-ddT) is a synthetic nucleoside analogue of thymidine
characterized by the complete absence of hydroxyl groups on the pentose sugar ring. Unlike its
therapeutic relatives (e.g., AZT, d4T) which retain the 5'-hydroxyl for phosphorylation, 3',5'-ddT
is chemically inert to kinase activity. This unique "null" functionality makes it an indispensable
negative control in phosphorylation kinetics and a specific probe for distinguishing nucleoside
transport (translocation) from metabolic trapping (phosphorylation).[1]

Molecular Architecture & Structural Logic[1]

The defining feature of 3',5'-ddT is the 2,3,5-trideoxy-p-D-erythro-pentofuranosyl moiety.[1] By
stripping the hydroxyl groups at both the 3' and 5' positions, the molecule loses its capacity for
hydrogen bonding as a donor, significantly altering its solvation shell and binding kinetics
compared to native thymidine.

Structural Specifications
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Feature

Description

Consequence

Sugar Pucker

C2'-endo / C3'-exo equilibrium

The absence of the 3'-OH and
5'-OH removes steric clashes
and H-bonding constraints,
potentially increasing the
flexibility of the furanose ring

compared to dThd.

5'-Position

Methyl group (-CHs)

The conversion of the
hydroxymethyl group (-
CH20H) to a methyl group
prevents 5'-phosphorylation,
rendering the molecule

"invisible" to thymidine kinase.

3'-Position

Methylene group (-CHz-)

Prevents phosphodiester bond
formation; acts as an absolute
chain terminator if it were
theoretically incorporated
(which it is not, due to lack of
5'-activation).[1][2][3]

Base Stacking

Thymine (5-methyluracil)

Retains canonical base-pairing
potential (A:T) and stacking
interactions, allowing it to bind
DNA polymerases or
transporters despite lacking

reactivity.[1]

Graphviz Diagram: Structural Connectivity

The following diagram illustrates the logical connectivity and the specific sites of deoxygenation

that define 3',5'-ddT.
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Functional Consequence
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Figure 1: Structural derivation of 3',5'-ddT from Thymidine, highlighting the functional silencing
of the molecule.

Physicochemical Profile

The removal of two hydroxyl groups drastically shifts the lipophilicity and solubility profile of the
molecule.

Key Properties Table
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Property Value | Characteristic Technical Insight

Note: Oxygen count is 3 (2
Molecular Formula C10H14N203 carbonyls + 1 furanose ether),
vs. 5 in Thymidine.[1][3][4][5]

Significant reduction from

Molecular Weight 210.23 g/mol o
Thymidine (242.23 g/mol ).[1]

Loss of H-bond donors
- reduces aqueous solubility;
Solubility (Water) Low (< 10 mg/mL) )
requires DMSO or Ethanol for

stock solutions.[1]

More lipophilic than Thymidine
(LogP ~ -1.1).[1] Readily

LogP (Predicted) ~0.8-1.2 crosses membranes via
passive diffusion if transporters
are blocked.[1]

The thymine base pKa remains
pKa ~9.8 (N3-H) largely unaffected by sugar

modifications.[1]

Resistant to phosphorylases
and kinases.[1] N-glycosidic

Stability High bond is stable at neutral pH
but susceptible to acid-

catalyzed hydrolysis.[1]

Synthetic Pathways

Synthesis of 3',5'-ddT requires the simultaneous or stepwise removal of hydroxyl groups. The
most robust protocols utilize radical deoxygenation or hydride reduction of sulfonate esters.

Protocol A: Radical Deoxygenation (Barton-McCombie)

This method is preferred for its tolerance of the base moiety and high yield.[1]
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» Derivatization: Reaction of Thymidine with phenyl chlorothionoformate or carbon
disulfide/methyl iodide to form the 3',5'-di-O-thiocarbonyl derivative.[1]

» Radical Initiation: Treatment with tributyltin hydride (BusSnH) and AIBN
(azobisisobutyronitrile) in refluxing toluene.[1]

e Propagation: The tributyltin radical attacks the thiocarbonyl sulfur, leading to fragmentation
and formation of the carbon-centered radical, which abstracts a hydrogen from BusSnH.

Purification: Column chromatography to remove tin byproducts.[1]

Protocol B: Sulfonate Reduction (Historical/Alternative)

[1]

o Mesylation: React Thymidine with methanesulfonyl chloride (MsCI) in pyridine to yield 3',5'-
di-O-mesylthymidine.[1]

o Displacement/Reduction:
o Step 2a: Displacement with halide (e.g., Nal) to form the di-iodo intermediate.[1]

o Step 2b: Catalytic hydrogenation (H2/Pd-C) to yield 3',5'-ddT.[1]

Graphviz Diagram: Synthesis Workflow
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Figure 2: Dual synthetic pathways for accessing 3',5'-dideoxythymidine.

Analytical Characterization (Self-Validating)

To confirm the identity of synthesized 3',5'-ddT, the following spectral signatures must be
observed. The absence of hydroxyl protons and the upfield shift of sugar protons are
diagnostic.

1H NMR Signature (DMSO-de, 400 MH2)

e H-1' (Anomeric): ~6.1 ppm (triplet/dd).[1]

e H-3' Region: Significant upfield shift compared to thymidine.[1] The H-3' proton appears as a
multiplet around 2.0-2.5 ppm (overlapping with H-2"), as it is now on a methylene carbon (-
CH2-).[1]

e H-5'Region: The diagnostic signal is the appearance of a doublet at ~1.2—1.3 ppm
(integrating to 3H), corresponding to the new methyl group (C5'-CHs). This is the primary
confirmation of 5'-deoxygenation.[1]
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» Exchangeable Protons: Absence of 3'-OH (~5.2 ppm) and 5'-OH (~5.0 ppm) signals.[1] The
N3-H imide proton remains at ~11.3 ppm.[1]

Mass Spectrometry (ESI-MS)[1][3]
e Target Mass: [M+H]* = 211.2 Da; [M+Na]* = 233.2 Da.[1]

e Fragmentation: Loss of the base (thymine, 126 Da) is a common fragmentation pathway,
leaving the trideoxy-sugar cation.

Biological Applications & Mechanistic Utility[1][2][4]
[5][6]

3',5'-ddT is predominantly used as a negative control or transport probe rather than a
therapeutic agent.[1]

Nucleoside Transport Studies

e Mechanism: 3',5'-ddT retains the nucleobase recognition elements required for binding to
Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters
(CNTs).[1]

» Utility: Because it cannot be phosphorylated by Thymidine Kinase (TK1), it does not get
trapped inside the cell. This allows researchers to measure the initial rate of transport without
the confounding factor of intracellular metabolism.

e Protocol Insight: In a flux assay, if uptake of Thymidine is high but uptake of 3',5'-ddT is
low/reversible, the accumulation of Thymidine is driven by metabolic trapping
(phosphorylation) rather than transport capacity.

Kinase Specificity Assays

» Negative Control: Used to validate the specificity of novel nucleoside kinases. If an enzyme
phosphorylates 3',5'-ddT, it indicates a lack of regiospecificity or contamination, as there is no
primary hydroxyl to attack.
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e Synthesis via Mesylation
o Source: Beilstein Journal of Organic Chemistry.[1]

o Context: Describes the synthesis of 3',5'-substituted thymidine analogs via mesyl
intermedi

o Link: [Beilstein J. Org.[1] Chem. - Synthesis of 3',5'-diamino derivatives]([Link]) (Relevant
for precursor chemistry).[1]

e Structural Properties & NMR
o Source: Journal of Organic Chemistry (ACS).[1]

o Context: Detailed NMR analysis of deoxygenated thymidine deriv

o Link: [J. Org.[1][5] Chem. - Facile synthesis of 3'-deoxythymidine and related derivatives]
([Link]1]

 Biological Application (Transport)
o Source: Molecular Pharmacology.[1]

o Context: Use of 5'-modified thymidine analogs to study membrane permeation
characteristics.[1]

o Link: [Mol. Pharmacol.[1] - Membrane permeation of 5-modified thymidine]([Link])
(Analogous application logic).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3-Azido-5-isocyano-3',5'-dideoxythymidine | CL11H12N60O3 | CID 452962 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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2. medchemexpress.com [medchemexpress.com]

3. application.wiley-vch.de [application.wiley-vch.de]

4. Synthesis and antiretrovirus properties of 5'-isocyano-5'-deoxythymidine, 5'-isocyano-2',5'-
dideoxyuridine, 3'-azido-5'-isocyano-3',5'-dideoxythymidine, and 3'-azido-5'-isocyano-2',3',5'-
trideoxyuridine - PubMed [pubmed.ncbi.nim.nih.gov]

e 5. filesOl.core.ac.uk [filesOl.core.ac.uk]

 To cite this document: BenchChem. [3',5'-Dideoxythymidine: Structural Architecture and
Chemical Inertness[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1256559/docs#3-5-dideoxythymidine-structural-
architecture-and-chemical-inertness-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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